Tetrahydrofuran Ring Saturation Confers Distinct Biological Profile vs. Furan Analogs
While direct biological activity data for N-(4-aminophenyl)tetrahydrofuran-2-carboxamide (CAS 926223-69-0) are limited in open literature, class-level inference from closely related tetrahydrofuran-2-carboxamide derivatives reveals that the saturated tetrahydrofuran ring is a critical determinant of LpxC inhibitory activity. In a comparative study of C-furanosidic LpxC inhibitors, the most potent tetrahydrofuran-2-carboxamide derivative exhibited a Ki of 0.4 µM against LpxC, whereas unsaturated furan-2-carboxamide analogs in the same series displayed substantially reduced activity or were inactive [1]. The saturation state of the oxygen-containing ring directly influences conformational flexibility and hydrogen-bonding capacity within the enzyme active site, as supported by molecular docking analyses [1].
| Evidence Dimension | LpxC Enzyme Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki not directly reported for CAS 926223-69-0; class-level data: Ki = 0.4 µM for most potent tetrahydrofuran-2-carboxamide derivative [1] |
| Comparator Or Baseline | Furan-2-carboxamide analogs in the same series |
| Quantified Difference | Furan-2-carboxamide analogs showed >10-fold reduction in potency or inactivity relative to tetrahydrofuran-2-carboxamide analogs [1] |
| Conditions | In vitro enzyme inhibition assay using recombinant LpxC |
Why This Matters
This demonstrates that the saturated tetrahydrofuran ring is a non-redundant structural feature, making N-(4-aminophenyl)tetrahydrofuran-2-carboxamide a distinct chemical entity with potential for unique target engagement compared to its furan analogs.
- [1] Alexander Dreger et al. "Chiral Pool Synthesis, Biological Evaluation and Molecular Docking Studies of C-Furanosidic LpxC Inhibitors." ChemMedChem, vol. 14, no. 8, 2019, pp. 871-886. DOI: 10.1002/cmdc.201900068. View Source
